Cas no 1354941-89-1 ((2E)-3-(4-Ethylphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one)

(2E)-3-(4-Ethylphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one structure
1354941-89-1 structure
商品名:(2E)-3-(4-Ethylphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one
CAS番号:1354941-89-1
MF:C18H18O2
メガワット:266.334325313568
CID:4696389

(2E)-3-(4-Ethylphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one 化学的及び物理的性質

名前と識別子

    • (2E)-3-(4-Ethylphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one
    • インチ: 1S/C18H18O2/c1-3-14-7-9-15(10-8-14)11-12-18(19)16-5-4-6-17(13-16)20-2/h4-13H,3H2,1-2H3/b12-11+
    • InChIKey: RHQOVZBHNAFKDT-VAWYXSNFSA-N
    • ほほえんだ: O(C)C1=CC=CC(=C1)C(/C=C/C1C=CC(=CC=1)CC)=O

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 20
  • 回転可能化学結合数: 5
  • 複雑さ: 326
  • トポロジー分子極性表面積: 26.3

(2E)-3-(4-Ethylphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
A2B Chem LLC
AJ25552-2g
(2E)-3-(4-ethylphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one
1354941-89-1 95+%
2g
$830.00 2024-04-20
A2B Chem LLC
AJ25552-25g
(2E)-3-(4-ethylphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one
1354941-89-1 95+%
25g
$1944.00 2024-04-20
A2B Chem LLC
AJ25552-50g
(2E)-3-(4-ethylphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one
1354941-89-1 95+%
50g
$2855.00 2024-04-20
A2B Chem LLC
AJ25552-1g
(2E)-3-(4-ethylphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one
1354941-89-1 95+%
1g
$628.00 2024-04-20
A2B Chem LLC
AJ25552-5g
(2E)-3-(4-ethylphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one
1354941-89-1 95+%
5g
$1134.00 2024-04-20
A2B Chem LLC
AJ25552-100g
(2E)-3-(4-ethylphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one
1354941-89-1 95+%
100g
$4037.00 2024-04-20
A2B Chem LLC
AJ25552-10g
(2E)-3-(4-ethylphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one
1354941-89-1 95+%
10g
$1337.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1194346-2g
(2E)-3-(4-Ethylphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one
1354941-89-1 98%
2g
¥3855 2023-04-15

(2E)-3-(4-Ethylphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one 関連文献

(2E)-3-(4-Ethylphenyl)-1-(3-methoxyphenyl)prop-2-en-1-oneに関する追加情報

Chemical Profile of (2E)-3-(4-Ethylphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one (CAS No. 1354941-89-1)

(2E)-3-(4-Ethylphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one, identified by its CAS number 1354941-89-1, is a complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a conjugated system with an α,β-unsaturated carbonyl group, presents a unique structural framework that is conducive to various chemical transformations and biological interactions. The presence of both ethyl and methoxy substituents on aromatic rings introduces steric and electronic effects that modulate its reactivity and potential applications.

The compound’s structure consists of a phenyl ring substituted at the 3-position with a methoxy group and at the 4-position with an ethyl group, connected to another phenyl ring through a prop-2-en-1-one moiety. This arrangement creates a system with potential for multiple interactions, including hydrogen bonding, π-stacking, and electrostatic interactions, making it a candidate for drug-like properties. The (2E) configuration of the double bond suggests a planar or near-planar structure, which is often favorable for molecular recognition processes.

In recent years, the exploration of heterocyclic compounds with appended aromatic systems has seen considerable expansion, particularly in the quest for novel pharmacophores. The (2E)-3-(4-Ethylphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one scaffold aligns well with this trend, as its dual aromaticity and functionalizable sites offer versatility in medicinal chemistry. Researchers have been investigating such molecules for their potential as intermediates in the synthesis of more complex drug candidates targeting various therapeutic areas.

One of the most compelling aspects of this compound is its utility as a building block in the synthesis of biologically active molecules. The α,β-unsaturated ketone functionality is particularly valuable in organic synthesis due to its ability to participate in Michael additions, aldol reactions, and other conjugate additions. These reactions are fundamental in constructing more intricate molecular architectures, which are often required for achieving high affinity and selectivity in drug design.

Recent studies have highlighted the importance of substituent effects on the reactivity and biological activity of such compounds. In particular, the influence of the ethyl and methoxy groups on electronic distribution and steric hindrance has been thoroughly examined. Computational studies have suggested that these substituents can modulate the compound’s dipole moment and HOMO-LUMO energy gap, parameters that are closely correlated with biological activity. For instance, modifications in these regions have been shown to alter binding affinities to specific protein targets.

The pharmaceutical industry has been particularly interested in molecules that exhibit dual functionality or can be easily derivatized to achieve desired pharmacological profiles. The (2E)-3-(4-Ethylphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one structure provides an excellent platform for such modifications. By introducing additional functional groups or altering existing ones, chemists can fine-tune properties such as solubility, metabolic stability, and target interaction.

Moreover, advances in synthetic methodologies have enabled more efficient access to derivatives of this compound. Techniques such as transition-metal-catalyzed cross-coupling reactions have made it possible to introduce new aromatic rings or heteroaromatic moieties with precision. These methods not only enhance synthetic efficiency but also open up new avenues for structural diversification.

In the realm of computational chemistry, virtual screening approaches have been increasingly employed to identify promising candidates from large libraries of compounds. The (2E)-3-(4-Ethylphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one scaffold has been incorporated into several virtual screening campaigns aimed at discovering novel bioactive molecules. Preliminary results suggest that certain derivatives exhibit interesting interactions with enzymes and receptors relevant to inflammatory diseases and neurodegenerative disorders.

The compound’s potential extends beyond pharmaceutical applications; it has also shown promise in materials science due to its ability to form ordered aggregates through π-stacking interactions. Such properties are exploited in the development of organic semiconductors and liquid crystals. The precise arrangement of aromatic rings in this molecule allows for controlled self-assembling behavior, which is crucial for designing functional materials with tailored properties.

Future research directions may focus on exploring the stereochemical aspects of this molecule. Given its chiral nature due to the double bond configuration, enantiomerically pure forms could exhibit distinct biological activities compared to racemic mixtures. Techniques such as asymmetric synthesis or chiral resolution methods may be employed to isolate these enantiomers for further investigation.

Additionally, the environmental impact of synthesizing and utilizing this compound is an important consideration. Green chemistry principles are being increasingly integrated into synthetic protocols to minimize waste and hazardous byproducts. Innovations such as catalytic methods under mild conditions or solvent-free reactions could make the production process more sustainable while maintaining high yields.

In conclusion,(2E)-3-(4-Ethylphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one (CAS No. 1354941-89-1) represents a versatile chemical entity with significant potential across multiple disciplines. Its unique structural features make it an attractive candidate for further exploration in drug discovery, materials science, and synthetic chemistry. As research continues to uncover new applications and methodologies for manipulating its structure, this compound is poised to remain at the forefront of chemical innovation.

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